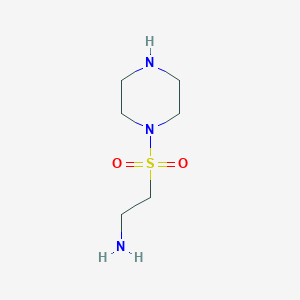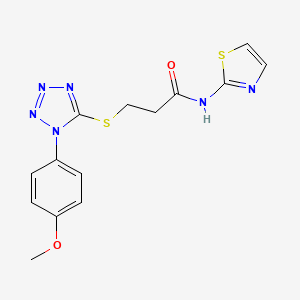
3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Descripción general
Descripción
3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. It is a synthetic compound that belongs to the class of tetrazole derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum of animals with induced inflammation. Additionally, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, in the liver and kidney tissues of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments, such as its stability and ease of synthesis. Additionally, it has been shown to have low toxicity levels, making it a safe option for use in laboratory studies. However, one limitation of the compound is its limited solubility, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide. One potential direction is the study of its effects on various cancer cell lines, as preliminary studies have shown promising results. Additionally, further studies may be conducted to investigate its potential use as a treatment for various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound may be studied for its potential use as a novel antimicrobial agent, particularly against drug-resistant microorganisms.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research studies. Its potential therapeutic effects, including antimicrobial, anti-inflammatory, and analgesic properties, make it a promising candidate for further study. Future research may focus on its effects on cancer cell lines, its potential use in the treatment of inflammatory conditions, and its antimicrobial properties.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to possess antimicrobial activity against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and yeast. Additionally, it has been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-22-11-4-2-10(3-5-11)20-14(17-18-19-20)24-8-6-12(21)16-13-15-7-9-23-13/h2-5,7,9H,6,8H2,1H3,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBOKRFELVYOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



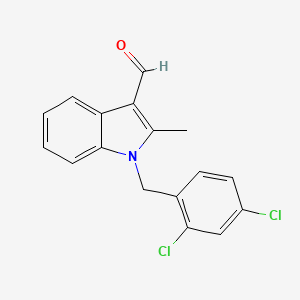
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-2,3-dihydro-1H-indol-2-one](/img/structure/B3305794.png)

![Piperidine, 4-[2-(trifluoromethoxy)phenyl]-](/img/structure/B3305804.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3305811.png)

![Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3305835.png)
![1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B3305844.png)
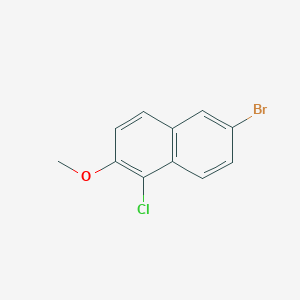
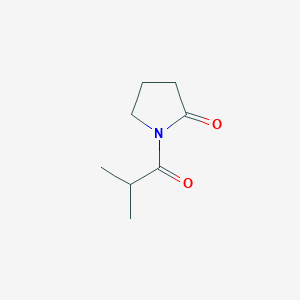
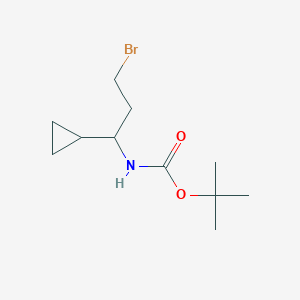
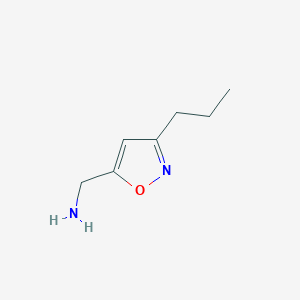
![N-[(acetylamino)-2-pyridylmethyl]acetamide](/img/structure/B3305881.png)
